2'-(7-Fluoro-9H-fluoren-2-ylcarbamoyl)biphenyl-2-carboxylic acid
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Overview
Description
2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is a complex organic compound that features a fluorenyl group, a biphenyl structure, and a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid typically involves multiple steps, including the formation of the fluorenyl group and its subsequent attachment to the biphenyl structure. One common method involves the use of palladium-catalyzed carbonylative multiple C-C bond formation reactions . The reaction conditions often require a carbon monoxide atmosphere, pre-dried glassware, and purified solvents such as toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the fluorenyl group to a more saturated form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorenyl or biphenyl moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary but often involve controlled temperatures, inert atmospheres, and specific solvents .
Major Products
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(7-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-oxo-2H-chromen-4-yl)acetic acid: Shares a similar fluorenyl structure but differs in its chromenyl and acetic acid moieties.
2,7-Dichloro-9H-fluoren-4-yl derivatives: These compounds have similar fluorenyl cores but with different substituents, leading to varied chemical and biological properties.
Uniqueness
2’-((7-Fluoro-9H-fluoren-2-yl)carbamoyl)-[1,1’-biphenyl]-2-carboxylic acid is unique due to its combination of a fluorenyl group with a biphenyl structure and a carboxylic acid functional group
Properties
CAS No. |
25680-01-7 |
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Molecular Formula |
C27H18FNO3 |
Molecular Weight |
423.4 g/mol |
IUPAC Name |
2-[2-[(7-fluoro-9H-fluoren-2-yl)carbamoyl]phenyl]benzoic acid |
InChI |
InChI=1S/C27H18FNO3/c28-18-9-11-20-16(14-18)13-17-15-19(10-12-21(17)20)29-26(30)24-7-3-1-5-22(24)23-6-2-4-8-25(23)27(31)32/h1-12,14-15H,13H2,(H,29,30)(H,31,32) |
InChI Key |
IKHLOSVJEXMGIO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3C4=CC=CC=C4C(=O)O)C5=C1C=C(C=C5)F |
Origin of Product |
United States |
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